5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,7-Diethoxy-6-hydroxybenzofuran-5-yl)ethanone is a chemical compound with the molecular formula C14H16O5. It is characterized by its benzofuran core, which is substituted with ethoxy and hydroxy groups.
Preparation Methods
The synthesis of 1-(4,7-Diethoxy-6-hydroxybenzofuran-5-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Ethoxy Groups: Ethylation reactions using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Hydroxylation: Introduction of the hydroxy group can be done via selective oxidation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4,7-Diethoxy-6-hydroxybenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,7-Diethoxy-6-hydroxybenzofuran-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,7-Diethoxy-6-hydroxybenzofuran-5-yl)ethanone involves its interaction with specific molecular targets. The hydroxy and ethoxy groups play a crucial role in its binding affinity and specificity. Pathways involved may include modulation of enzyme activity or interaction with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(4,7-Diethoxy-6-hydroxybenzofuran-5-yl)ethanone can be compared with similar compounds such as:
- 1-(6-hydroxy-4,7-dimethoxybenzo[b]furan-5-yl)ethanone
- 1-(5-methoxy-1-benzofuran-2-yl)ethanone
- 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone
These compounds share a benzofuran core but differ in the nature and position of substituents, which can significantly affect their chemical properties and biological activities.
Properties
CAS No. |
88349-53-5 |
---|---|
Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
1-(4,7-diethoxy-6-hydroxy-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C14H16O5/c1-4-17-12-9-6-7-19-13(9)14(18-5-2)11(16)10(12)8(3)15/h6-7,16H,4-5H2,1-3H3 |
InChI Key |
SNDWDSDJDCNZNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C2=C1C=CO2)OCC)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.